molecular formula C19H27N3O3 B5524719 methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate

methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate

Cat. No. B5524719
M. Wt: 345.4 g/mol
InChI Key: KZTICWMJPXOERP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "Methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate" involves intricate chemical reactions to achieve the desired molecular structure. For example, Smith et al. (2016) described the development of a series of N-protected methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems, highlighting methodologies that could be analogous to synthesizing the target compound (Smith et al., 2016).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by complex spirocyclic frameworks, as detailed by Magerramov et al. (2013), who investigated the crystal structure of a closely related diazaspiro[4.5] decane derivative, providing insights into the 3D arrangement of atoms within the spirocyclic system (Magerramov et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving the target compound or its analogs often result in the formation of novel structures with unique properties. Rozhkova et al. (2014) discussed the three-component condensation involving dialkylphenols, showcasing the synthetic versatility of spirocyclic compounds (Rozhkova et al., 2014).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are essential for understanding the behavior of chemical compounds. While specific details on "Methyl 2-(2-isobutyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)nicotinate" are scarce, studies on similar compounds, like the synthesis and characterization by Erharuyi et al. (2015), provide a foundation for inferring physical properties (Erharuyi et al., 2015).

Scientific Research Applications

Pharmacological Effects and Therapeutic Applications

  • Neural Modulation and Pain Management : NYX-2925, a novel N-methyl-d-aspartate (NMDA) receptor modulator, shows rapid and long-lasting analgesia in rat models of neuropathic pain, suggesting potential for treating neuropathic pain and fibromyalgia. The compound affects synaptic plasticity processes associated with learning and memory, indicating its central mechanism of action for ameliorating pain and modulating negative affective states associated with chronic neuropathic pain (Ghoreishi-Haack et al., 2018).

Synthesis and Chemical Studies

  • Spirocyclic Compound Synthesis : Research on the synthesis and antihypertensive activity of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones highlights the production of compounds with potential as antihypertensive agents, indicating the versatility of spirocyclic compounds in drug development (Caroon et al., 1981).
  • Oxidative Cyclization for Azaspiro[4.5]decane Systems : A study on the synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors provides insight into the methods for creating spiro structural units, further expanding the chemical toolbox for creating pharmacologically active spirocyclic compounds (Martin‐Lopez & Bermejo, 1998).

Chemical Structure and Activity Relationship

  • Spirocyclopiperazinium Derivatives and Analgesic Effects : LXM-10, a new spirocyclopiperazinium salt compound, demonstrates significant antinociceptive effects in mouse models, offering insights into the design of new analgesics that target neuronal nicotinic and muscarinic acetylcholine receptors without affecting opioid receptors or alpha(2)-adrenergic receptors (Yue et al., 2007).

properties

IUPAC Name

methyl 2-[2-(2-methylpropyl)-3-oxo-2,8-diazaspiro[4.5]decan-8-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-14(2)12-22-13-19(11-16(22)23)6-9-21(10-7-19)17-15(18(24)25-3)5-4-8-20-17/h4-5,8,14H,6-7,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZTICWMJPXOERP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2(CCN(CC2)C3=C(C=CC=N3)C(=O)OC)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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